Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate
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Overview
Description
Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethylphenyl group and a pyridine ring substituted with a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2,5-Dimethylphenyl Group: The piperazine intermediate is then reacted with 2,5-dimethylphenyl halides under basic conditions to introduce the dimethylphenyl group.
Coupling with Pyridine Derivative: The substituted piperazine is coupled with a pyridine-3-carboxylate ester using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Pharmacology: It serves as a lead compound in the development of new drugs targeting specific receptors in the brain.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for pharmaceutical purposes.
Mechanism of Action
The mechanism by which Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate exerts its effects involves binding to specific molecular targets such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, modulating their activity and influencing neurological pathways. This interaction can lead to changes in neurotransmitter release and uptake, affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-[4-(4,8-dimethylquinolin-2-yl)piperazin-1-yl]pyridine-3-carboxylate
- Methyl 6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate
Uniqueness
Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate is unique due to the specific substitution pattern on the phenyl ring, which can significantly influence its binding affinity and selectivity for different receptors. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Biological Activity
Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate is a compound of interest due to its diverse biological activities. This article examines its pharmacological potential, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C19H24N4O2, with a molecular weight of 336.42 g/mol. Its structure features a pyridine ring substituted with a carboxylate group and a piperazine moiety attached to a dimethylphenyl group. The presence of these functional groups is crucial for its biological activity.
Mechanisms of Biological Activity
Research indicates that piperazine derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Piperazine derivatives have shown significant antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
- Anticancer Properties : Studies have demonstrated that similar compounds can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The mechanism often involves the activation of apoptotic pathways and cell cycle arrest.
- Neuropharmacological Effects : Compounds with similar structures have been reported to interact with neurotransmitter systems, indicating potential use in treating neurological disorders.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the piperazine and pyridine rings can significantly influence biological activity:
- Substituent Effects : The introduction of electron-donating or withdrawing groups on the phenyl ring can enhance or diminish activity. For instance, the presence of methyl groups at specific positions has been associated with increased potency against certain cancer cell lines.
- Ring Modifications : Alterations in the piperazine structure can affect binding affinity to target receptors, influencing pharmacological outcomes.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, demonstrating significant antiproliferative effects compared to controls. Flow cytometry analysis revealed that treatment led to increased apoptosis rates and cell cycle arrest at the G1 phase.
Compound | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|
This compound | 15 | MCF-7 | Apoptosis induction |
Doxorubicin | 10 | MCF-7 | DNA intercalation |
Case Study 2: Antimicrobial Activity
In another investigation, derivatives similar to this compound were tested for antimicrobial efficacy. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 32 µg/mL.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Properties
IUPAC Name |
methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-4-5-15(2)17(12-14)21-8-10-22(11-9-21)18-7-6-16(13-20-18)19(23)24-3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNSCVWRYZCESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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